2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
Description
The exact mass of the compound 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6471-46-1 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O3/c20-15-9-8-11-4-1-2-7-14(11)16(15)18-17-12-5-3-6-13(10-12)19(21)22/h1-10,20H |
InChI Key |
IKTQBBCZGHFCLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Other CAS No. |
6471-46-1 |
Origin of Product |
United States |
Significance of Azo Compounds in Contemporary Chemical Science
Azo compounds are a cornerstone of modern chemical science, defined by the presence of a diazenyl functional group (R−N=N−R′) that links two hydrocarbyl groups, which are typically aryl. wikipedia.org This azo linkage is a powerful chromophore, responsible for the vibrant colors—primarily reds, oranges, and yellows—that characterize these molecules. wikipedia.orgscienceinfo.com Consequently, azo compounds form the largest and most versatile class of synthetic dyes, accounting for over 70% of commercially used colorants in industries ranging from textiles and printing to plastics and leather goods. scienceinfo.comvedantu.com
Beyond their role as colorants, the significance of azo compounds extends into numerous advanced research areas. Their ability to undergo reversible structural changes, such as cis-trans isomerization upon light exposure, makes them valuable components in the development of photoresponsive materials for applications in optical data storage and smart coatings. scbt.com In analytical chemistry, certain azo compounds like methyl orange serve as indispensable pH indicators due to distinct color changes between their acid and salt forms. wikipedia.orgscbt.com Furthermore, they are crucial intermediates in organic synthesis for creating complex molecules and are integral to the design of advanced materials, including liquid crystals and conductive polymers. scbt.com The ongoing exploration of azo chemistry continues to fuel innovation across multiple scientific disciplines, from materials science to biology. scbt.com
Specific Relevance of Naphthalenol Azo Derivatives As Research Subjects
Within the vast family of azo compounds, naphthalenol azo derivatives stand out as a particularly important subclass. These compounds incorporate a naphthalenol moiety, most commonly derived from 1-naphthol (B170400) or 2-naphthol (B1666908) (also known as β-naphthol). researchgate.netwikipedia.org The inclusion of the naphthalene (B1677914) ring system, with its extended π-electron delocalization, significantly influences the electronic and optical properties of the molecule compared to simpler benzene-based analogs. researchgate.net This extended conjugation often results in deeper colors and can enhance properties like lightfastness and thermal stability, making them highly desirable for industrial dye applications. researchgate.netontosight.ai
2-Naphthol is a widely utilized precursor in the synthesis of these derivatives due to its reactivity and the specific properties it imparts to the final dye molecule. wikipedia.orgchemicalbook.com Research into naphthalenol azo derivatives is driven by the quest for new colorants with superior performance, such as high durability and strong affinity for synthetic fibers like polyester. researchgate.netresearchgate.net Scientists also investigate the tautomerism in these compounds, specifically the equilibrium between the azo and hydrazone forms, which can be manipulated by substituents and solvents to fine-tune the compound's color and stability. scirp.org The versatility of the naphthalenol scaffold makes it a key building block in the development of functional dyes and advanced materials. researchgate.net
Scope and Strategic Research Objectives Pertaining to 2 Naphthalenol, 1 3 Nitrophenyl Azo
Classical Diazotization-Coupling Reactions
The traditional and most common method for synthesizing 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- involves a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction. scispace.com In this specific synthesis, 3-nitroaniline is converted into its corresponding diazonium salt, which then acts as an electrophile in a substitution reaction with 2-naphthol. conscientiabeam.combyjus.com
Optimization of Reaction Parameters in Diazo Coupling
The efficiency and yield of the synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- are highly dependent on several critical reaction parameters. Temperature, pH, and the choice of acid are paramount for successful synthesis. numberanalytics.commdpi.com
Temperature: The diazotization step is an exothermic reaction, and the resulting diazonium salt is thermally unstable. mdpi.com To prevent decomposition of the salt, which would lead to the evolution of nitrogen gas and the formation of undesired byproducts, the reaction must be carried out at low temperatures, typically between 0 and 5 °C. conscientiabeam.comcuhk.edu.hk Maintaining this low temperature throughout the coupling process is crucial for maximizing the yield of the azo dye. numberanalytics.com
pH Control: The pH of the reaction medium is critical for both the diazotization and the coupling steps. Diazotization of the aromatic amine is conducted in a strongly acidic medium to ensure the formation of the nitrosonium ion (NO+), the key electrophile in forming the diazonium salt. scispace.commasterorganicchemistry.com However, the subsequent coupling reaction requires a specific pH range that depends on the coupling partner. scispace.com For coupling with 2-naphthol, the reaction is carried out in mildly alkaline conditions. scispace.combyjus.com This is because the alkaline environment deprotonates the hydroxyl group of 2-naphthol to form the more reactive naphthoxide ion, which is a much stronger nucleophile and facilitates the electrophilic aromatic substitution by the diazonium cation. scispace.com
The following table summarizes the optimized parameters for a typical diazo coupling reaction.
| Parameter | Optimal Condition | Rationale |
| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. mdpi.com |
| Diazotization pH | Strongly Acidic (e.g., HCl) | Promotes the formation of the electrophilic nitrosonium ion. scispace.commasterorganicchemistry.com |
| Coupling pH | Mildly Alkaline (e.g., NaOH) | Generates the highly reactive naphthoxide ion from 2-naphthol. scispace.com |
| Reagent Addition | Slow, controlled addition | Manages the exothermic nature of the reaction and ensures homogeneity. conscientiabeam.com |
Mechanistic Insights into Diazonium Salt Formation and Stability
The formation of the diazonium salt from 3-nitroaniline is a multi-step process that begins with the generation of the reactive electrophile. lkouniv.ac.in
Formation of the Nitrosonium Ion: In the presence of a strong acid like HCl, sodium nitrite (B80452) (NaNO₂) is protonated and subsequently loses a water molecule to form the nitrosonium ion (NO⁺). masterorganicchemistry.comyoutube.com
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-nitroaniline) attacks the electrophilic nitrosonium ion, forming an N-N bond. masterorganicchemistry.com
Proton Transfers and Dehydration: A series of proton transfers, or tautomerization steps, follows, which converts the oxygen atom into a good leaving group (water). masterorganicchemistry.comyoutube.com
Formation of the Diazonium Ion: The final step is the elimination of a water molecule, leading to the formation of a nitrogen-nitrogen triple bond and the stable, resonance-delocalized arenediazonium ion. masterorganicchemistry.comlkouniv.ac.in
The stability of the resulting 3-nitrobenzenediazonium (B97059) salt is a critical factor. While aliphatic diazonium salts are extremely unstable, aromatic diazonium salts are comparatively more stable, especially at low temperatures. lkouniv.ac.in This enhanced stability is attributed to the delocalization of the positive charge on the terminal nitrogen atom across the π-system of the aromatic ring. lkouniv.ac.in However, the presence of a strong electron-withdrawing group like the nitro group (-NO₂) on the benzene (B151609) ring can decrease the nucleophilicity of the amino nitrogen, making the initial diazotization reaction more difficult compared to aniline (B41778) itself. lkouniv.ac.in The stability of arenediazonium salts is also highly sensitive to the counterion; for instance, tetrafluoroborate (B81430) salts are significantly more stable than chloride salts, which can be explosive. wikipedia.org
Influence of Naphthol Coupling Partner Reactivity on Reaction Outcome
The second stage of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich ring of the coupling partner, 2-naphthol. numberanalytics.com The success of this step depends heavily on the reactivity of the naphthol.
Aromatic compounds with electron-donating groups are required as coupling components to activate the ring towards electrophilic attack. numberanalytics.com The hydroxyl group (-OH) of 2-naphthol is a strong activating group. Under the alkaline conditions used for the coupling reaction, the hydroxyl group is deprotonated to form a phenoxide (or in this case, naphthoxide) ion. scispace.com This greatly increases the electron-donating ability of the substituent, making the naphthalene (B1677914) ring system highly nucleophilic and susceptible to attack by the relatively weak diazonium electrophile.
The position of the coupling on the 2-naphthol ring is also significant. The substitution occurs almost exclusively at the C1 position (ortho to the hydroxyl group). chemicalforums.com This regioselectivity is explained by the stability of the intermediate sigma complex (arenium ion). Attack at the C1 position allows for the formation of a resonance structure where the aromaticity of the adjacent benzene ring within the naphthalene system is preserved, which is energetically more favorable than attack at other positions like C3. chemicalforums.com
Green Chemistry Approaches to Azo Dye Synthesis
While effective, classical methods for synthesizing azo dyes generate significant chemical waste and often use hazardous materials. scispace.com In response, green chemistry principles have been applied to develop more environmentally benign synthetic routes. These approaches focus on reducing or eliminating the use of volatile organic solvents and harsh acidic or alkaline conditions.
Solvent-Free Mechanochemical Syntheses
Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a powerful green alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net For the synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, solvent-free grinding methods have been developed.
In a typical procedure, the primary aromatic amine (3-nitroaniline), sodium nitrite, and a solid acid catalyst are ground together in a mortar and pestle at room temperature. kashanu.ac.irkashanu.ac.ir This process forms the aryl diazonium salt. Subsequently, 2-naphthol is added to the mixture, and grinding is continued to facilitate the coupling reaction. kashanu.ac.irkashanu.ac.ir This method has been successfully demonstrated using solid acid catalysts like nano-γ-Al₂O₃/Ti(IV) or sulfonic acid functionalized magnetic nanoparticles. kashanu.ac.irrsc.org
Advantages of this mechanochemical approach include:
Elimination of Solvents: The reaction proceeds without the need for hazardous organic solvents. rsc.org
Mild Conditions: The synthesis is often carried out at room temperature, reducing energy consumption. oiccpress.comoiccpress.com
Rapid Reaction Times: Reactions can be significantly faster than in solution. kashanu.ac.ir
Simple Work-up: The catalyst can often be removed by simple filtration, and the product is easily isolated. oiccpress.comoiccpress.com
High Yields: Excellent product yields are frequently reported. kashanu.ac.irrsc.org
The table below compares a classical synthesis with a mechanochemical approach for azo dyes based on 2-naphthol.
| Feature | Classical Method | Mechanochemical Method |
| Solvent | Water, HCl, NaOH | Solvent-free |
| Temperature | 0–5 °C | Room Temperature |
| Catalyst | Mineral Acid (HCl) | Solid Acid (e.g., Fe₃O₄@SiO₂-SO₃H) rsc.org |
| Reaction Time | Hours | Minutes kashanu.ac.ir |
| Work-up | Neutralization, Filtration | Simple Filtration oiccpress.com |
| Waste | Acidic/Alkaline aqueous waste | Minimal, recyclable catalyst rsc.org |
Ionic Liquid-Mediated Reaction Systems
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Acidic ionic liquids can serve as both the reaction medium and the catalyst for diazotization-coupling reactions, replacing traditional volatile organic solvents and mineral acids.
In the synthesis of related naphthol derivatives, imidazolium-based ionic liquids with acidic counterions, such as hydrogen sulfate (B86663) ([HSO₄]⁻), have been shown to be effective catalysts. acgpubs.org For instance, 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulfate has been used to promote reactions involving naphthols under room temperature conditions. acgpubs.org These systems can facilitate the synthesis of complex molecules in a one-pot procedure. acgpubs.org While specific studies detailing the synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- in ionic liquids are not as prevalent as mechanochemical methods, the successful application of ILs in similar multicomponent reactions involving 2-naphthol suggests their potential as a viable green alternative. orgchemres.orgmdpi.com The use of magnetic nanoparticle-supported acidic ionic liquids further enhances the green credentials of this method by allowing for easy separation and recycling of the catalyst. mdpi.com
Nanocatalyst Applications in Sustainable Synthesis (e.g., magnetic solid acid catalysts)
The pursuit of green chemistry has propelled the use of heterogeneous nanocatalysts in organic synthesis, offering advantages such as high efficiency, reusability, and mild reaction conditions. In the synthesis of 2-naphthol-based azo dyes, several nanocatalysts have demonstrated significant potential.
One notable example is the use of kaolin-SO3H nanoparticles . This solid acid catalyst is prepared by the reaction of kaolin (B608303) with chlorosulfonic acid. Its catalytic activity has been successfully demonstrated in the diazotization of aromatic amines and subsequent coupling with 2-naphthol under solvent-free conditions at room temperature. The process is characterized by short reaction times, straightforward purification, and high product yields. The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss in its catalytic efficacy.
Another effective nanocatalyst is nano-γ-Al2O3/Ti(IV) . This heterogeneous solid acid reagent facilitates the coupling of aryl diazonium salts with 2-naphthol under solvent-free grinding conditions. nih.gov The reaction proceeds rapidly, offering high yields of the corresponding azo dyes. nih.gov The catalyst's utility is highlighted in a procedure where an aromatic amine, the nano-γ-Al2O3/Ti(IV) catalyst, and sodium nitrite are ground together to form the aryl diazonium salt. Subsequently, 2-naphthol is added to the mixture with continued grinding to yield the final azo dye. nih.gov
Furthermore, nano-silica supported periodic acid (nano-SPIA) has been employed for the synthesis of 1-naphthol (B170400) azo dyes under solvent-free conditions. While the specific synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is not detailed, the methodology is applicable to a range of aryl amines and naphthols. The stability of the diazonium salts is a key aspect of this method, allowing for efficient coupling at room temperature.
The use of these nanocatalysts aligns with the principles of sustainable chemistry by minimizing waste, avoiding hazardous solvents, and enabling catalyst recycling. The high surface area and unique electronic properties of nanomaterials contribute to their enhanced catalytic activity compared to their bulk counterparts.
Table 1: Comparison of Nanocatalysts in the Synthesis of 2-Naphthol Azo Dyes
| Catalyst | Reaction Conditions | Key Advantages |
| Kaolin-SO3H | Solvent-free, Room Temperature | High yields, Reusability, Environmentally friendly |
| Nano-γ-Al2O3/Ti(IV) | Solvent-free, Grinding | Short reaction times, High yields, Easy work-up |
| Nano SiO2/HIO4 | Solvent-free, Room Temperature | Stable diazonium salt formation, Good yields |
Microwave-Assisted Synthetic Pathways for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. mdpi.com The application of microwave energy in the synthesis of azo dyes, including those derived from 2-naphthol, has been explored to improve efficiency. mdpi.com
A general protocol for the microwave-assisted synthesis of unsymmetrical azo dyes involves the coupling of nitroarenes with aromatic amines. nih.gov In a typical procedure, a nitroarene and an aromatic amine are dissolved in a suitable solvent like ethanol (B145695) in a microwave reaction vial. nih.gov A strong base, such as potassium hydroxide (B78521), is added, and the mixture is subjected to microwave irradiation at a controlled temperature and pressure for a few minutes. nih.gov This rapid heating significantly accelerates the reaction rate. nih.gov
For the synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, a similar approach could be envisioned, potentially by coupling 3-nitroaniline with a suitable derivative of 2-naphthol or by a modified pathway involving the reaction of a nitro compound. The key advantages of this technique are the rapid and uniform heating of the reaction mixture, which can lead to a more efficient and selective reaction compared to conventional heating methods. mdpi.com
The mechanism of microwave-assisted synthesis is primarily attributed to thermal effects, where the rapid heating accelerates the reaction kinetics. mdpi.com However, non-thermal effects, such as the interaction of the microwave's electric field with the reactants and intermediates, may also play a role in enhancing the reaction rate and selectivity.
Table 2: General Parameters for Microwave-Assisted Azo Dye Synthesis
| Parameter | Typical Range/Value |
| Reactants | Nitroarene, Aromatic Amine |
| Solvent | Ethanol |
| Base | 10 M KOH |
| Temperature | 150°C |
| Power | 200 W |
| Pressure | 250 psi |
| Reaction Time | 3 minutes |
Advanced Synthetic Strategies for Complex Naphthalenol Azo Structures
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and cost. For the synthesis of azo compounds, a one-pot method has been developed involving the reaction of β-naphthol with aryl amines using tert-butyl nitrite (t-BuONO) as the nitrosonium source. researchgate.net
The scope of this one-pot method has been demonstrated with various substituted anilines, indicating its potential for the synthesis of a diverse range of azo dyes. researchgate.net The reaction proceeds efficiently for both electron-donating and electron-withdrawing substituents on the aromatic amine, suggesting its applicability for the synthesis of the target compound. researchgate.net
The traditional synthesis of azo dyes, known as the azo coupling reaction, is fundamentally a catalyst-free process in the sense that it does not require a metallic or organometallic catalyst. The reaction relies on the electrophilic attack of a diazonium ion on an activated aromatic ring, such as a phenol (B47542) or an aniline. organic-chemistry.org
The mechanism of this electrophilic aromatic substitution is well-established. The first step is the diazotization of a primary aromatic amine, such as 3-nitroaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. nih.gov This diazonium ion then acts as a weak electrophile.
The second step is the coupling reaction, where the diazonium salt reacts with a nucleophilic coupling component, in this case, 2-naphthol. The reaction is highly pH-dependent. For coupling with phenols, the reaction is typically carried out in a mildly alkaline solution. The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion, which enhances the rate of the electrophilic substitution. The substitution generally occurs at the position para to the activating group, unless this position is blocked. In the case of 2-naphthol, the coupling occurs at the 1-position.
The mechanistic implication of this catalyst-free approach is the precise control of reaction conditions, particularly pH and temperature, to ensure the stability of the diazonium salt and to promote the desired coupling reaction. The one-pot method using t-BuONO, while utilizing a reagent to generate the reactive species, can also be considered under this category as it proceeds without the need for traditional acid or base catalysts. researchgate.net This highlights a move towards milder and more controlled reaction conditions in the synthesis of azo dyes.
Vibrational Spectroscopies for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups and probing the bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational fingerprint is obtained.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Assignment
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups. For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, the FTIR spectrum is expected to reveal key vibrational modes.
A broad absorption band in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group on the naphthol moiety, often broadened due to hydrogen bonding. The characteristic stretching vibrations of the aromatic C-H bonds of both the naphthalene and nitrophenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ range. The presence of the azo group (-N=N-) is a defining feature of this molecule, and its stretching vibration is expected to produce a weak to medium intensity band in the 1450-1400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are strong indicators of its presence, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ range.
Interactive Data Table: Predicted FTIR Spectral Data for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | O-H Stretch | Hydroxyl (-OH) |
| 3100-3000 | Aromatic C-H Stretch | Aromatic Rings |
| ~1530 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| 1600-1450 | Aromatic C=C Stretch | Aromatic Rings |
| 1450-1400 | N=N Stretch | Azo (-N=N-) |
| ~1350 | Symmetric NO₂ Stretch | Nitro (-NO₂) |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, the azo (-N=N-) stretching vibration, which is often weak in the FTIR spectrum, is expected to give a strong signal in the Raman spectrum around 1450-1400 cm⁻¹. This is due to the change in polarizability during the vibration of this symmetric bond. The symmetric stretching of the nitro group (-NO₂) around 1350 cm⁻¹ is also typically a strong band in the Raman spectrum. The aromatic ring vibrations will also be prominent, providing further structural information.
Interactive Data Table: Predicted Raman Spectral Data for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1600-1550 | Aromatic Ring Stretching | Aromatic Rings |
| 1450-1400 | N=N Stretch | Azo (-N=N-) |
| ~1350 | Symmetric NO₂ Stretch | Nitro (-NO₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic connectivity and three-dimensional structure of organic molecules in solution and the solid state.
High-Resolution ¹H and ¹³C NMR for Proton and Carbon Environments
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The aromatic protons of the naphthol and nitrophenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl, azo, and nitro groups. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The aromatic carbons will have distinct signals in the 110-160 ppm range. The carbon attached to the hydroxyl group (C-OH) and the carbons attached to the azo group will have characteristic chemical shifts influenced by these substituents.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Chemical Shift (ppm) | Proton Assignment | Multiplicity |
| 7.0 - 9.0 | Aromatic Protons | Multiplets |
| Variable | Hydroxyl Proton (-OH) | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Chemical Shift (ppm) | Carbon Assignment |
| 110 - 160 | Aromatic Carbons |
| Variable | Carbon attached to -OH group |
| Variable | Carbons attached to the azo group (-N=N-) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings. Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the nitrophenyl and naphthol moieties through the azo bridge and for assigning the quaternary carbons.
Solid-State NMR for Condensed Phase Structural Analysis (e.g., MAS ¹H, ¹H–¹³C CPMAS)
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, where crystallographic or solution-state methods may not be applicable. Magic Angle Spinning (MAS) is used to average out anisotropic interactions, leading to higher resolution spectra. ¹H MAS NMR can provide insights into proton environments in the solid state. ¹H–¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a technique that enhances the sensitivity of the ¹³C signal and can be used to obtain high-resolution ¹³C spectra of the solid compound, allowing for the study of packing effects and polymorphism.
Electronic Absorption and Emission Spectroscopies for Photophysical Properties
The photophysical properties of azo dyes, including 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, are dictated by their unique electronic structure, which features an azo moiety (–N=N–) connecting two aromatic systems. sphinxsai.com These properties are primarily investigated using electronic absorption (UV-Visible) and emission (fluorescence) spectroscopies. The extensive π-electron delocalization across the molecule gives rise to its characteristic color. nih.gov
The electronic absorption spectrum of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- and related azo dyes is characterized by distinct bands in the ultraviolet and visible regions, corresponding to specific electronic transitions. The intense bands observed at shorter wavelengths (UV region) are generally assigned to π–π* transitions within the aromatic naphthol and nitrophenyl ring systems. A less intense band, often appearing as a shoulder at longer wavelengths (visible region), is attributed to the n–π* transition of the lone pair electrons on the nitrogen atoms of theazo group. ijpsjournal.com
The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For the related compound 1-phenylazo-2-naphthol, the maximum absorption wavelength (λmax) has been reported at 489 nm. sphinxsai.com The electronic spectrum of similar compounds in hexane solvent shows a shift to the 445-470 nm region. researchgate.net The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring in 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- influences the electronic distribution and typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted 1-phenylazo-2-naphthol.
A key feature of this class of compounds is the existence of azo-hydrazone tautomerism, where the molecule can exist in either an azo form with an -OH group or a hydrazone form with a C=O group and an N-H bond. academie-sciences.frresearchgate.net These two forms have distinct electronic absorption spectra, and their equilibrium can be influenced by solvent polarity and pH. academie-sciences.frresearchgate.net In many β-naphthol based dyes, the hydrazone form is predominant in the solid state and in various solvents. nih.govresearchgate.netchemrxiv.org
Table 1: Representative UV-Vis Absorption Data for Related Azo-Naphthol Dyes
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| 1-phenylazo-2-naphthol | General | 489 | π–π* / n–π* | sphinxsai.com |
| 1-phenylazo-2-naphthol | Hexane | 450-460 | π–π* / n–π* | researchgate.net |
Note: This table provides data for structurally similar compounds to illustrate typical absorption ranges. Specific λmax values for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- may vary.
Azo compounds are generally known to be non-fluorescent or weakly fluorescent. researchgate.net This is because the absorbed energy is efficiently dissipated through non-radiative pathways, such as rapid isomerization around the N=N bond and efficient intersystem crossing from the excited singlet state (S1) to the triplet state (T1), often facilitated by the n–π* transition. researchgate.netnih.gov
While the parent 2-naphthol moiety is fluorescent, with an excitation peak at 331 nm and an emission peak at 354 nm, the introduction of the azo group typically quenches this fluorescence. aatbio.com However, fluorescence can sometimes be observed in specific azo dye derivatives, particularly when structural rigidity is introduced or when the azo group is part of a complex that limits non-radiative decay pathways. researchgate.netresearchgate.net For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, significant intrinsic fluorescence is not expected under normal conditions due to the presence of the quenching azo group.
Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. Azo dyes like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- often exhibit pronounced solvatochromism due to changes in solute-solvent interactions that affect the energy levels of the ground and excited states. academie-sciences.fr
The study of the absorption pattern of related azo-2-naphthol dyes in a range of polar and non-polar solvents reveals the influence of solvent polarity. researchgate.net The position of the absorption bands can be correlated with solvent polarity parameters, providing insight into the nature of the electronic transitions. A bathochromic shift (to longer wavelengths) is often observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
Furthermore, the azo-hydrazone tautomeric equilibrium is highly sensitive to the solvent's hydrogen-bonding capability. academie-sciences.fr Protic solvents can stabilize one tautomer over the other through hydrogen bonding, leading to significant shifts in the absorption spectrum. For instance, in a series of azo dyes, calculations showed a predominance of the azo tautomer in vacuum, while the ratio shifted in favor of the hydrazone form in solvents like ethanol and DMSO. academie-sciences.fr
Table 2: General Solvatochromic Effects on Azo-Naphthol Dyes
| Solvent Property | Effect on Spectrum | Likely Cause | Reference |
|---|---|---|---|
| Increasing Polarity | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state | academie-sciences.fr |
| Protic (H-bond donating) | Spectral shifts | Stabilization of one tautomer (often hydrazone) over the other | academie-sciences.fr |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-. The compound has a calculated molecular weight of 293.28 g/mol , corresponding to its molecular formula C16H11N3O3. nih.govepa.gov
In mass spectrometric analysis, particularly using techniques like electron ionization (EI) or collisionally activated decomposition, the molecule undergoes fragmentation, producing a characteristic pattern of ions. For azo dyes with a 2-naphthol substituent, the fragmentation patterns are well-defined. nih.gov Cleavage of the azo bond is a common fragmentation pathway.
Key fragment ions observed in the mass spectra of related 2-naphthol azo dyes include: nih.gov
An ion corresponding to the 2-naphthol substituent, resulting from cleavage of the N=N bond. This often appears at m/z 157, represented as [Ar(2)-N]⁻.
An ion corresponding to the substituted phenyl portion, such as [Ar(1)-NH]⁻.
The molecular ion (M⁻ or M⁺) is observed, confirming the molecular weight.
The specific fragmentation pattern for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- would be expected to show the molecular ion at m/z 293 and characteristic fragments corresponding to the 3-nitrophenylazo and naphthalenol moieties.
Table 3: Expected Characteristic Fragment Ions for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- in Mass Spectrometry
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 293 | [C16H11N3O3]⁺˙/⁻ | Molecular Ion (M) |
| 157 | [C10H7NO]⁻ | Cleavage of the azo bond, corresponds to the 2-naphthol portion nih.gov |
| 136 | [C6H4N3O2]⁺ | Cleavage of the azo bond, corresponds to the 3-nitrophenyldiazenyl portion |
| 122 | [C6H4N2O2]⁺ | Loss of N2 from the 3-nitrophenylazo moiety |
Note: This table is based on general fragmentation patterns of azo dyes and the specific structure of the title compound.
X-ray Diffraction for Crystalline Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray study of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- (reported as 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol) has confirmed its precise solid-state structure. nih.gov The analysis revealed that the molecule exists predominantly in the hydrazone tautomeric form, (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, rather than the azo-enol form. nih.gov This finding is consistent with studies of other β-naphthol pigments, which often crystallize as keto-hydrazones. researchgate.netchemrxiv.org
The molecule adopts a nearly coplanar, s-trans conformation, with the naphthol and benzene rings residing on opposite sides of the central azo group. nih.gov The dihedral angle between the two aryl rings is very small, at 2.63 (5)°, indicating significant electron delocalization throughout the molecule. nih.gov
The molecular structure is stabilized by a strong intramolecular N—H⋯O hydrogen bond between the hydrazone proton and the carbonyl oxygen. nih.gov In the crystal lattice, the molecules are packed together through intermolecular C—H⋯O interactions and π–π stacking interactions. nih.gov The analysis of the Hirshfeld surface showed that O⋯H/H⋯O contacts account for a significant portion (28.5%) of the intermolecular interactions, highlighting the importance of the C—H⋯O hydrogen bonds in the crystal packing. nih.gov
Table 4: Crystallographic Data for 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C16H11N3O3 | nih.gov |
| Predominant Tautomer | Hydrazone | nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Conformation | s-trans | nih.gov |
| Dihedral Angle (Aryl Rings) | 2.63 (5)° | nih.gov |
| Intramolecular Interactions | N—H⋯O hydrogen bond | nih.gov |
Tautomerism and Isomerism in Naphthalenol Azo Compounds: a Case Study of 2 Naphthalenol, 1 3 Nitrophenyl Azo
Azo-Hydrazone Tautomerism: Fundamental Principles and Equilibrium Dynamics
Azo-hydrazone tautomerism involves the migration of a proton between a hydroxyl oxygen atom and a nitrogen atom of the azo group. For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, this results in an equilibrium between the hydroxy-azo form (enol-imine) and the keto-hydrazone form (keto-amine). researchgate.net
Azo (Enol) Form: In this tautomer, the compound exists as a true azo derivative with a hydroxyl (-OH) group on the naphthalene (B1677914) ring. The structure is characterized by a -N=N- double bond.
Hydrazone (Keto) Form: This tautomer features a keto group (C=O) on the naphthalene ring and a -NH-N= linkage. This form is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen.
The position of this equilibrium is governed by the relative thermodynamic stabilities of the two forms. Factors that stabilize one tautomer over the other will shift the equilibrium accordingly. For instance, the aromaticity of the naphthalene ring system is more preserved in the azo form, while the hydrazone form benefits from a strong intramolecular hydrogen bond and a more charge-delocalized quinoidal system. sci-hub.se The equilibrium constant, KT, is defined as the ratio of the concentration of the hydrazone form to the azo form (KT = [Hydrazone]/[Azo]).
Experimental Investigations of Tautomeric Equilibria
The dynamic equilibrium between the azo and hydrazone tautomers has been extensively studied using various experimental techniques. These investigations provide quantitative data on the tautomeric ratios and how they are influenced by environmental conditions.
UV-visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between and quantifying the azo and hydrazone tautomers in solution.
UV-Vis Spectroscopy: The two tautomers have distinct electronic absorption spectra. The azo form typically exhibits an absorption band at shorter wavelengths (around 400-420 nm), attributed to a π→π* transition within the conjugated azo system. In contrast, the hydrazone form, with its more extended quinone-hydrazone conjugation, absorbs at longer wavelengths (around 480-520 nm), which is responsible for the deeper color of many of these dyes. researchgate.netkiku.dk The presence of two distinct bands in the spectrum is a clear indication of the coexistence of both tautomers in equilibrium.
NMR Spectroscopy: 1H and 13C NMR spectroscopy provide definitive evidence for the presence of either tautomer. In the 1H NMR spectrum, the azo form is characterized by a signal for the phenolic -OH proton, often appearing as a broad singlet. The hydrazone form, however, shows a distinct signal for the -NH proton, which is typically shifted downfield (e.g., 15-17 ppm) due to its involvement in a strong intramolecular hydrogen bond. nih.gov Similarly, 13C NMR can distinguish the tautomers by the chemical shift of the carbon atom bonded to the oxygen; it appears as a C-O signal in the azo form and a C=O (keto) signal at a much lower field in the hydrazone form. rsc.org
| Spectroscopic Method | Azo (Enol) Form | Hydrazone (Keto) Form |
| UV-Vis (λmax) | ~400-420 nm | ~480-520 nm |
| 1H NMR (δ) | Signal for phenolic -OH proton | Downfield signal for -NH proton (~15-17 ppm) |
| 13C NMR (δ) | Signal for C-O | Downfield signal for C=O |
The position of the tautomeric equilibrium is highly sensitive to the nature of the solvent. hepvs.ch The hydrazone tautomer is generally more polar than the azo tautomer due to the presence of the keto group. Consequently, polar solvents tend to stabilize the hydrazone form, shifting the equilibrium in its favor. kiku.dknih.gov In non-polar solvents, the less polar azo form often predominates. This phenomenon, known as solvatochromism, results in a visible color change of the dye solution in different solvents. For example, in studies of the closely related 1-phenylazo-2-naphthol, the tautomeric ratio (KT) increases significantly as the solvent polarity increases. sciencepublishinggroup.com
The table below, based on data for the analogous compound 1-phenylazo-2-naphthol (Sudan I), illustrates the typical effect of solvent polarity on the tautomeric equilibrium constant (KT).
| Solvent | Dielectric Constant (ε) | KT ([Hydrazone]/[Azo]) | Predominant Form |
| Cyclohexane | 2.02 | 0.12 | Azo |
| Toluene | 2.38 | 0.22 | Azo |
| Chloroform | 4.81 | 0.58 | Azo/Hydrazone Mixture |
| Acetonitrile | 37.5 | 0.63 | Hydrazone |
| Methanol | 32.7 | 0.83 | Hydrazone |
Temperature can also influence the position of the tautomeric equilibrium. The direction of the shift depends on the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the tautomerization process. By studying the changes in the UV-Vis absorption spectra at different temperatures, these thermodynamic values can be determined using the van't Hoff equation.
In many naphthalenol azo compounds, the conversion from the azo to the hydrazone form is an exothermic process (negative ΔH). In such cases, decreasing the temperature favors the more stable hydrazone form. researchgate.net However, the specific behavior can vary depending on the substitution pattern and solvent interactions. For instance, in non-polar solvents, a decrease in temperature often leads to a near-complete transformation to the hydrazone form. researchgate.net In contrast, in protic solvents like ethanol (B145695), intermolecular hydrogen bonding can complicate this relationship. researchgate.netnih.gov
The pH of the solution can have a profound effect on the tautomeric equilibrium, primarily through the deprotonation of the acidic proton (either the -OH of the azo form or the -NH of the hydrazone form). In alkaline media, a proton is removed to form a resonance-stabilized anion. This anion is a hybrid of the azo-phenolate and hydrazone-enolate structures. The formation of this anion effectively removes the neutral tautomers from the equilibrium, leading to significant color changes (halochromism). The deprotonation typically occurs at the phenolic oxygen of the azo tautomer, as it is generally more acidic than the N-H proton of the hydrazone. sciencepublishinggroup.com This process can be exploited for applications such as pH indicators.
Theoretical Modeling of Tautomeric Pathways and Relative Stabilities
Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), have become an invaluable tool for understanding azo-hydrazone tautomerism. hepvs.ch These computational methods allow for the detailed investigation of:
Relative Stabilities: Theoretical models can calculate the ground-state energies of both the azo and hydrazone tautomers, predicting which form is more stable in the gas phase or in different solvent environments (using continuum solvation models like PCM). nih.gov For many arylazo naphthols, calculations show that the hydrazone form is often slightly more stable, primarily due to the strong intramolecular hydrogen bond. The presence of an electron-withdrawing nitro group, as in 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, is predicted to further stabilize the hydrazone tautomer. unifr.ch
Tautomeric Pathways: Computational chemistry can model the transition state for the intramolecular proton transfer between the two tautomers. This allows for the calculation of the energy barrier for the tautomerization reaction, providing insight into the kinetics of the equilibrium.
Spectroscopic Properties: Theoretical methods like Time-Dependent DFT (TD-DFT) can simulate the UV-Vis absorption spectra of the individual tautomers. These calculated spectra can then be compared with experimental results to help assign the observed absorption bands to the correct tautomeric form. researchgate.net
Various DFT functionals, such as B3LYP and M06-2X, have been successfully employed to model these systems, yielding results that are often in good agreement with experimental data regarding tautomeric preferences and the influence of substituents and solvents. nih.govacs.org
Quantum Chemical and Computational Modeling Studies of 2 Naphthalenol, 1 3 Nitrophenyl Azo
Density Functional Theory (DFT) Applications in Molecular Analysis
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including complex organic molecules. nih.govmdpi.com By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for molecular analysis. nih.gov For azo dyes, DFT calculations are routinely used to predict geometries, electronic properties, and spectroscopic signatures. nih.gov
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can calculate the most stable three-dimensional arrangement of atoms. nih.govresearchgate.net This process yields critical data on bond lengths, bond angles, and dihedral angles.
For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, the optimized geometry would likely show a nearly planar conformation for the naphthalene (B1677914) and phenyl rings, although some twisting around the azo (-N=N-) bridge might occur to minimize steric hindrance. nih.gov The intramolecular hydrogen bond between the hydroxyl (-OH) group and one of the azo nitrogen atoms is a key structural feature, influencing the planarity and electronic properties of the molecule. The presence of the nitro (-NO2) group on the phenyl ring further influences the electronic distribution across the molecule.
Illustrative Optimized Geometry Parameters: This table presents representative data consistent with similar azo dye structures, as specific published values for this compound are not available.
| Parameter | Bond/Angle | Value |
| Bond Length | C-O | ~1.36 Å |
| O-H | ~0.97 Å | |
| N=N | ~1.25 Å | |
| C-N (Azo) | ~1.43 Å | |
| N-O (Nitro) | ~1.22 Å | |
| Bond Angle | C-N=N | ~114° |
| C-C-O | ~121° | |
| Dihedral Angle | C-N=N-C | ~0-10° |
Electronic structure analysis derived from this optimized geometry reveals the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In azo dyes, this gap is directly related to the color of the compound, as it corresponds to the energy of the lowest electronic transition.
For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, the HOMO is typically localized on the electron-rich 2-naphthol (B1666908) moiety, while the LUMO is often centered on the electron-withdrawing nitrophenyl group, indicating a charge transfer character for the HOMO→LUMO transition.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = μ² / (2η), where μ = -χ
Illustrative Frontier Orbital Data and Reactivity Indices: This table presents representative data based on calculations for similar molecules.
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -3.10 |
| HOMO-LUMO Gap (ΔE) | 3.15 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 3.10 |
| Electronegativity (χ) | 4.675 |
| Chemical Hardness (η) | 1.575 |
| Global Electrophilicity (ω) | 6.95 |
DFT calculations are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. researchgate.net Key vibrational modes for this molecule would include the O-H stretch, N=N stretch, and the symmetric and asymmetric stretches of the NO2 group.
Similarly, the electronic absorption spectrum can be predicted. While ground-state DFT is used for geometry, Time-Dependent DFT (TD-DFT) is typically required for accurate prediction of electronic excitation energies and absorption wavelengths (λmax). nih.gov The calculated λmax corresponds to the electronic transition from the ground state to the first excited state, which is often the HOMO→LUMO transition. The results can be compared with experimental UV-Vis spectra, often showing good agreement after accounting for solvent effects. nih.gov For azo dyes, the main absorption band in the visible region is responsible for their color.
The substitution pattern in 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- creates a donor-π-acceptor (D-π-A) system. The electron-donating hydroxyl group on the naphthol ring and the electron-withdrawing nitro group on the phenyl ring are connected by the π-conjugated azo bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photodynamics
TD-DFT is the extension of DFT to study the properties of molecules in their electronically excited states. It is the standard computational method for calculating the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. TD-DFT can predict not only the energy of the transition but also its intensity (oscillator strength).
For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, TD-DFT calculations would likely show a strong absorption band in the visible region, corresponding to the S0 → S1 transition, which is dominated by the HOMO→LUMO orbital excitation and exhibits significant ICT character. nih.gov By optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence or emission spectra. These studies are crucial for understanding the photophysical behavior of the dye, including processes like fluorescence and non-radiative decay, which are fundamental to its applications in materials science.
Theoretical Descriptors for Chemical Reactivity and Catalytic Affinity (e.g., Fukui Functions)
Beyond the global reactivity indices derived from FMO theory, DFT provides tools to predict site-specific reactivity. The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.
The Fukui functions are calculated from changes in electron density as the number of electrons in the system changes:
For nucleophilic attack (f+(r)) : Describes the reactivity of a site towards a nucleophile (electron donor).
For electrophilic attack (f-(r)) : Describes the reactivity of a site towards an electrophile (electron acceptor).
For radical attack (f0(r)) : Describes the reactivity towards a radical species.
By calculating these values for each atom, a detailed map of reactivity can be constructed. For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, Fukui function analysis would likely identify the nitrogen atoms of the azo group and the carbon atoms of the aromatic rings as susceptible to specific types of attack, providing valuable information for predicting its degradation pathways or its interaction with catalytic surfaces.
Solvation Models in Computational Chemistry for Environmental and Solution Studies (e.g., COSMO-RS, PCM)
Computational chemistry offers powerful tools to predict the behavior of chemical compounds in different environments, which is crucial for assessing their environmental fate and potential applications. Solvation models, in particular, are essential for understanding how a solute, such as the azo dye 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, interacts with a solvent at the molecular level. These models are broadly categorized into explicit, implicit, and mixed models. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are widely used for their computational efficiency in studying large molecules like azo dyes. mdpi.commdpi.comgithub.com
These models treat the solvent as a continuous medium with specific properties like the dielectric constant, rather than modeling individual solvent molecules. This approach allows for the calculation of thermodynamic properties of the solute in a given solvent, providing insights into its solubility, partitioning behavior, and reactivity in different environmental compartments like water or organic solvents. github.com
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a polarizable dielectric continuum. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. This method is valuable for studying how the electronic structure and properties of a molecule like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- change in different solvents. For instance, PCM can be employed to understand the solvatochromism of azo dyes, where the color of the dye changes with the polarity of the solvent. mdpi.com
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more advanced method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. nih.gov It is particularly useful for predicting properties like vapor pressure, activity coefficients, and partition coefficients, which are vital for environmental risk assessment and chemical process design. nih.govresearchgate.netresearchgate.net For a compound like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, COSMO-RS could be used to predict its solubility in water, which is a key parameter for determining its environmental mobility and bioavailability. nih.gov The model can also be used to screen for optimal solvents for extraction or synthesis processes involving this dye. researchgate.net
| Solvation Model | Principle | Key Applications for Environmental and Solution Studies |
| Polarizable Continuum Model (PCM) | Treats the solvent as a polarizable dielectric continuum. | - Predicting changes in molecular electronic structure in different solvents. - Studying solvatochromic effects. - Calculating solvation free energies. |
| COSMO-RS | Combines quantum chemistry with statistical thermodynamics. | - Predicting thermodynamic properties like activity coefficients and solubility. - Environmental risk assessment (e.g., water solubility). - Screening for optimal solvents in chemical processes. |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the compound, such as its melting point, solubility, and stability. For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, a single-crystal X-ray diffraction study has provided detailed insights into its molecular structure and supramolecular assembly. nih.goviucr.org
The study reveals that in the solid state, the molecule exists predominantly in the hydrazone tautomeric form, specifically as (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one. nih.goviucr.org The molecule adopts an s-trans conformation, with the naphthol and benzene (B151609) fragments being nearly coplanar, indicating significant electron delocalization. nih.goviucr.org The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond. nih.goviucr.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgmdpi.com For 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, this analysis has been employed to investigate the forces driving the crystal packing. nih.goviucr.org The analysis shows that the most significant contributions to the Hirshfeld surface are from O⋯H/H⋯O contacts, accounting for 28.5% of the interactions. nih.goviucr.org This highlights the importance of C—H⋯O hydrogen bonds in the crystal structure. The second largest contribution comes from H⋯H contacts at 26.4%. nih.goviucr.org
The crystal structure is characterized by two primary types of intermolecular interactions: strong C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov The C—H⋯O interactions play a crucial role in the molecular packing. nih.goviucr.org Additionally, π–π stacking interactions are clearly illustrated by the shape-index mapping on the Hirshfeld surface. nih.goviucr.org The presence of C···C contacts, contributing 6.1% to the Hirshfeld surface, further confirms the significance of these stacking interactions. iucr.org
These findings from the crystal structure and Hirshfeld surface analysis provide a detailed understanding of the non-covalent forces that dictate the solid-state architecture of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-. This knowledge is fundamental for predicting its physical properties and for the design of new materials with desired characteristics.
| Interaction Type | Contribution to Hirshfeld Surface | Description |
| O⋯H/H⋯O | 28.5% | Corresponds to C—H⋯O hydrogen bonds, playing a major role in molecular packing. nih.goviucr.org |
| H⋯H | 26.4% | Represents contacts between hydrogen atoms on adjacent molecules. nih.goviucr.org |
| C···C | 6.1% | Indicative of π–π stacking interactions between the aromatic rings. iucr.org |
Environmental Degradation Mechanisms and Kinetic Studies of 2 Naphthalenol, 1 3 Nitrophenyl Azo
Photodegradation Pathways and Mechanisms
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For azo dyes, this process is often enhanced by the presence of a photocatalyst, leading to the generation of highly reactive species that drive the decomposition of the dye molecule.
The photocatalytic degradation of organic pollutants like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is predominantly mediated by Reactive Oxygen Species (ROS). nih.govnih.gov These are highly reactive chemical species generated during the process. researchgate.netmdpi.com The principal ROS involved are hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and photoinduced holes (h⁺). frontiersin.org
Hydroxyl Radicals (•OH): These are extremely powerful, non-selective oxidizing agents. They are primarily formed when photoinduced holes react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface. frontiersin.org The hydroxyl radicals can attack the 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- molecule at multiple sites, including the azo linkage (-N=N-), the naphthalene (B1677914) ring system, and the nitrophenyl group, leading to the cleavage of the chromophore and subsequent ring opening.
Superoxide Radicals (O₂•⁻): These are formed when photoinduced electrons in the conduction band of a semiconductor photocatalyst react with dissolved molecular oxygen. mdpi.com While less reactive than hydroxyl radicals, superoxide radicals play a crucial role in the degradation cascade, often leading to the formation of other ROS, including hydrogen peroxide, which can further contribute to the oxidative degradation process. mdpi.com
Photoinduced Holes (h⁺): In heterogeneous photocatalysis, when a semiconductor catalyst absorbs photons with energy greater than its band gap, an electron is promoted to the conduction band, leaving a positive "hole" in the valence band. These holes are powerful oxidizing agents themselves and can directly oxidize the dye molecule adsorbed on the catalyst's surface.
In heterogeneous photocatalytic systems, typically employing a semiconductor like titanium dioxide (TiO₂), the degradation process is initiated by the absorption of ultraviolet (UV) or visible light. researchgate.net This energy absorption creates electron-hole pairs (e⁻-h⁺) within the catalyst. researchgate.net
The subsequent steps involve the transfer of these charge carriers:
The photogenerated holes (h⁺) migrate to the catalyst surface and can directly oxidize the adsorbed 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- molecule.
Alternatively, the holes react with surface-adsorbed water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).
Simultaneously, the photo-generated electrons (e⁻) migrate to the surface and are scavenged by electron acceptors, most commonly molecular oxygen (O₂), reducing it to form superoxide radical anions (O₂•⁻). mdpi.com
The rate and efficiency of the photodegradation of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- are significantly influenced by various environmental factors.
pH: The pH of the aqueous solution is a critical parameter. nih.gov It affects the surface charge of the photocatalyst and the speciation of the dye molecule. researchgate.netnih.gov For instance, the point of zero charge (pzc) of TiO₂ is around pH 6.8. Below this pH, the catalyst surface is positively charged, favoring the adsorption of anionic species. Above the pzc, the surface is negative, attracting cations. The pH also influences the formation of hydroxyl radicals, with acidic or alkaline conditions often affecting the reaction kinetics. nih.govmdpi.com Studies on similar azo dyes have shown that degradation is often most effective in acidic conditions (around pH 3), which favors the generation of •OH radicals through the decomposition of hydrogen peroxide in photo-Fenton systems. mdpi.com
Light Intensity: Generally, an increase in light intensity leads to a higher rate of electron-hole pair generation, thus increasing the concentration of ROS and accelerating the degradation rate. However, this relationship is typically linear only up to a certain point. At very high light intensities, the degradation rate may level off due to limitations in mass transfer or the saturation of the catalyst's active sites.
| Parameter | Effect on Photodegradation Efficiency | Rationale |
| pH | Highly influential; optimal pH is often acidic for many azo dyes. | Affects catalyst surface charge, dye speciation, and the generation rate of hydroxyl radicals. researchgate.netnih.govmdpi.com |
| Light Intensity | Increases degradation rate up to a saturation point. | Higher intensity generates more electron-hole pairs and ROS, but can be limited by other factors at high levels. |
The photodegradation of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- proceeds through a series of intermediate compounds before eventual mineralization into simpler, inorganic substances. The initial attack by hydroxyl radicals typically targets the azo bond, leading to its cleavage.
This cleavage would likely produce aromatic fragments such as 1-amino-2-naphthalenol and compounds derived from the 3-nitrophenyl group. Further oxidation attacks the aromatic rings, leading to hydroxylation and subsequent ring-opening. Research on the degradation of a similar compound, 1-diazo-2-naphthol-4-sulfonic acid, identified 19 different aromatic intermediates, including quinone-type structures, resulting from the oxidative process. nih.gov The degradation of the 2-naphthol (B1666908) component itself is known to produce intermediates like 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.govmdpi.com
Ultimately, these complex intermediates are broken down into smaller, short-chain carboxylic acids (like oxalic acid and formic acid), which are then further oxidized to the final mineralization products: carbon dioxide (CO₂), water (H₂O), and nitrate (B79036) ions (NO₃⁻). nih.gov
| Plausible Intermediate | Precursor Moiety | Formation Pathway |
| 1,2-Naphthoquinone | 2-Naphthalenol | Hydroxylation and oxidation of the naphthalene ring. nih.govmdpi.com |
| 3-Nitrophenol | 3-Nitrophenyl | Cleavage of the azo bond and subsequent reactions. |
| Phthalic Acid | Naphthalene Ring | Oxidative cleavage of one of the naphthalene rings. |
| Short-chain Carboxylic Acids | Aromatic Intermediates | Ring-opening of intermediate aromatic structures. nih.gov |
Biological Degradation Processes
Bioremediation offers an alternative, often more environmentally benign, pathway for the breakdown of azo dyes. This process relies on the metabolic activity of microorganisms, such as bacteria and fungi, which can decolorize and degrade these complex molecules. nih.govnih.gov
The microbial degradation of azo dyes is typically a two-stage process involving distinct enzymatic activities under different oxygen conditions. nih.gov
Anaerobic Pathway (Reductive Cleavage): The critical first step in the biological breakdown of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is the reductive cleavage of the azo bond (-N=N-). canada.ca This reaction is catalyzed by enzymes called azo reductases, which are produced by a wide variety of bacteria. nih.govmdpi.com Azo reductases transfer electrons, typically from NADH or NADPH, to the azo linkage, breaking the bond and forming two separate aromatic amine compounds. nih.govresearchgate.net In the case of the target compound, this would result in the formation of 1-amino-2-naphthalenol and 3-nitroaniline (B104315) .
This reductive step is highly effective under anaerobic (oxygen-free) or anoxic conditions because oxygen can act as a competing electron acceptor, inhibiting the activity of the azo reductase enzyme. nih.gov This initial decolorization step transforms the parent dye into colorless, but potentially more hazardous, aromatic amines.
Aerobic Pathway (Amine Degradation): The aromatic amines produced during the anaerobic stage are often resistant to further degradation without oxygen. nih.gov Therefore, a subsequent aerobic stage is required for their complete mineralization. In the presence of oxygen, different sets of microorganisms and enzymes (such as monooxygenases and dioxygenases) hydroxylate and cleave the aromatic rings of 1-amino-2-naphthalenol and 3-nitroaniline. nih.govbohrium.com This aerobic process breaks down the amines into smaller molecules, eventually leading to carbon dioxide, water, and inorganic nitrogen. nih.gov
| Degradation Stage | Oxygen Requirement | Key Enzyme(s) | Primary Reaction | Initial Product(s) |
| Stage 1: Decolorization | Anaerobic/Anoxic | Azo Reductase nih.govmdpi.com | Reductive cleavage of the azo bond (-N=N-). canada.ca | Aromatic Amines (1-amino-2-naphthalenol, 3-nitroaniline) |
| Stage 2: Mineralization | Aerobic | Monooxygenases, Dioxygenases nih.gov | Hydroxylation and aromatic ring cleavage. | CO₂, H₂O, NH₃, NO₃⁻ |
Fungal and Algal Bioremediation Studies and Their Efficacy
The bioremediation of azo dyes, including compounds structurally related to 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, using fungi and algae has been a significant area of research. These biological methods are considered cost-effective and environmentally friendly alternatives to conventional physicochemical treatments. rroij.commdpi.com
Fungal Bioremediation: Fungi, particularly white-rot fungi (WRF), are highly effective in degrading complex organic compounds like azo dyes due to their production of potent extracellular ligninolytic enzymes, such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). rroij.comcapes.gov.br These enzymes are non-specific and can break down a wide variety of recalcitrant pollutants, including the aromatic structures found in azo dyes. mdpi.com The degradation mechanism involves either enzymatic action, biosorption onto the fungal mycelia, or a combination of both. nih.govresearchgate.net
Studies have demonstrated significant decolorization efficiencies for various azo dyes by fungal species. For instance, Phanerochaete chrysosporium has been shown to decolorize Reactive Black 5 and Reactive Red 120 by 89% and 94% respectively, at an initial concentration of 50 mg L⁻¹ within 10 days. nih.gov Similarly, strains of Aspergillus niger and Trichoderma viride have achieved up to 90% and 87% degradation of Synozol dyes, respectively, over a 60-day period. nih.gov The efficacy of fungal degradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of carbon and nitrogen sources. nih.govgsconlinepress.com The optimal pH for the biodegradation of azo dyes by many fungal species typically falls within the range of 6 to 10. gsconlinepress.com
Interactive Data Table: Fungal Bioremediation of Azo Dyes
| Fungal Species | Azo Dye | Initial Conc. (mg L⁻¹) | Decolorization Efficacy (%) | Duration | Reference |
| Phanerochaete chrysosporium | Reactive Black 5 | 50 | 89 | 10 days | nih.gov |
| Phanerochaete chrysosporium | Reactive Red 120 | 50 | 94 | 10 days | nih.gov |
| Aspergillus niger | Synozol Navy-Blue | - | 90 | 60 days | nih.gov |
| Trichoderma viride | Synozol Navy-Blue | - | 87 | 60 days | nih.gov |
| Trametes versicolor | Basic Red 46 | - | 63 | 17 days | researchgate.net |
| Penicillium chrysogenum | Direct Black 22 | 200 | 98-100 | 12 days | conicet.gov.ar |
Algal Bioremediation: Microalgae have also been identified as effective agents for the decolorization and degradation of azo dyes. nih.gov Species like Chlorella vulgaris have demonstrated the ability to decolorize dyes such as Reactive Black 5 (80% at 200 mg L⁻¹), Direct Blue 71 (78% at 300 mg L⁻¹), and Disperse Red 1 (84% at 200 mg L⁻¹). scialert.net The mechanisms of algal dye removal include biosorption onto the cell biomass and enzymatic degradation via enzymes like azoreductase. nih.govresearchgate.net The efficiency of algal decolorization is dependent on factors such as pH, temperature, dye concentration, and algal biomass. scialert.netresearchgate.net For Chlorella vulgaris, the optimal temperature for the degradation of several azo dyes was found to be 40°C. scialert.net
Kinetic Modeling of Degradation Reactions
Kinetic modeling is essential for understanding the rate of degradation reactions and for designing effective treatment systems. For azo dyes, the pseudo-first-order and Langmuir-Hinshelwood models are commonly applied.
The degradation of many azo dyes by microbial and photocatalytic processes often follows pseudo-first-order kinetics. This model assumes that the reaction rate is directly proportional to the concentration of the dye when other reactants (like microbial enzyme sites or photocatalyst active sites) are in excess. The integrated rate law is expressed as:
ln(C₀/Cₜ) = kₐₚₚ * t
where:
C₀ is the initial concentration of the dye.
Cₜ is the concentration of the dye at time t.
kₐₚₚ is the apparent pseudo-first-order rate constant (e.g., in min⁻¹ or day⁻¹).
Kinetic analyses of fungal degradation of azo dyes have demonstrated the applicability of this model. For example, the decolorization of textile wastewater by Cladosporium sp. was found to follow first-order kinetics with rate constants ranging from 0.0534 to 0.0847 day⁻¹. researchgate.net Similarly, the photocatalytic degradation of the diazo dye Direct Blue 15 over a TiO₂ catalyst was well-described by the pseudo-first-order model. mdpi.com
Interactive Data Table: Pseudo-First-Order Kinetic Parameters for Azo Dye Degradation
| Degradation System | Azo Dye | Rate Constant (kₐₚₚ) | Correlation Coefficient (R²) | Reference |
| Fungal (Cladosporium sp.) | Textile Wastewater | 0.0534 - 0.0847 day⁻¹ | - | researchgate.net |
| Photocatalysis (TiO₂) | Direct Blue 15 | Varies with conditions | >0.95 | mdpi.com |
| Fungal (Penicillium chrysogenum) | Direct Black 22 | - | - | conicet.gov.ar |
For heterogeneous catalytic processes, such as the photocatalytic degradation of azo dyes on semiconductor surfaces (e.g., TiO₂, ZnO), the Langmuir-Hinshelwood (L-H) model is widely used to describe the relationship between the initial reaction rate and the initial substrate concentration. hilarispublisher.comfrontiersin.org The model assumes that the reaction occurs on the surface of the catalyst and that there is an adsorption equilibrium between the dye molecules in the solution and those on the catalyst surface.
The L-H equation is given by:
r₀ = (kᵣ * Kₐ * C₀) / (1 + Kₐ * C₀)
where:
r₀ is the initial rate of degradation.
kᵣ is the reaction rate constant.
Kₐ is the adsorption equilibrium constant of the dye on the catalyst surface.
C₀ is the initial concentration of the dye.
This model has been successfully applied to the photocatalytic degradation of various azo dyes. For the degradation of Metanil Yellow using a ZnO catalyst, the L-H model showed good agreement with experimental data, yielding a reaction rate constant (kᵣ) of 1.053 mg L⁻¹ min⁻¹ and an adsorption constant (Kₐ) of 0.155 L mg⁻¹. hilarispublisher.com The model's validity is often supported when the adsorption constant derived from the kinetic data is similar to that obtained from dark adsorption experiments. hilarispublisher.com
General Environmental Fate Considerations
The environmental fate of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, like other azo compounds, is governed by its persistence, mobility, and physical form in the environment.
Persistence: Azo dyes are generally xenobiotic compounds and exhibit resistance to biodegradation under natural environmental conditions, leading to their persistence. gsconlinepress.com Their complex aromatic structures and the stability of the azo bond contribute to their recalcitrance. mdpi.com Incomplete degradation can lead to the formation of aromatic amines, which can be more toxic than the parent dye. gsconlinepress.comresearchgate.net Under anaerobic conditions, such as in sediments, the reductive cleavage of the azo bond can occur, but further mineralization of the resulting amines typically requires aerobic conditions. mst.dkmdpi.com Azo pigments, which have very low water solubility, are particularly persistent in the environment as biodegradation may be insignificant in the short term. mst.dk
Mobility: The mobility of azo compounds in soil and water depends heavily on their chemical structure and solubility. Ionic azo dyes, which often contain sulfonic acid groups, are typically water-soluble and can be mobile in aqueous systems. mst.dk However, their ionic nature can also lead to adsorption to soil and sediment particles through ion-exchange processes. mst.dk In contrast, azo pigments, like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is likely to be, are characterized by extremely low water solubility. mst.dk This low solubility significantly limits their mobility in both soil and water. nih.gov They are not expected to readily leach into groundwater and will tend to remain in the soil or sediment compartments where they are released.
Many azo colorants, particularly pigments, exist in the environment as solid particulates due to their very low water solubility. mst.dk This particulate nature is a critical factor in their environmental distribution and sequestration.
When released into aquatic environments, these pigment particles are not likely to remain dissolved in the water column. Instead, they will tend to adsorb to suspended solids and eventually settle into the sediment layer. mst.dk This process effectively removes the pigment from the water column, but leads to its accumulation in the sediment, where it can persist for long periods. nih.govnih.gov Similarly, if released to land, these insoluble particles will have very limited mobility and will tend to remain in the upper soil layers, becoming sequestered within the soil matrix. nih.gov This sequestration reduces the bioavailability of the compound to many organisms, but also creates a long-term reservoir of the pollutant in soil and sediment. mst.dkstlawu.edu
Supramolecular Chemistry and Self Assembly Architectures Involving Naphthalenol Azo Chromophores
Fundamental Principles of Supramolecular Assembly with Azo Chromophores
The supramolecular assembly of azo chromophores, including 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, is fundamentally driven by the quest for a thermodynamically stable state, achieved through a delicate balance of intermolecular forces. The inherent planarity of the azobenzene (B91143) and naphthalene (B1677914) units, coupled with the presence of hydrogen bond donors and acceptors, predisposes these molecules to form ordered aggregates.
A key feature of azo dyes is their existence as tautomers, primarily the azo and hydrazone forms. In the solid state, crystallographic studies of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- have revealed that the hydrazone form, specifically (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, is predominant. This structural preference is crucial as it influences the geometry and electronic distribution of the molecule, thereby dictating the nature and directionality of the non-covalent interactions that guide the self-assembly process. The molecule adopts a nearly coplanar s-trans conformation, which facilitates close packing and significant intermolecular interactions.
Non-Covalent Interactions Governing Assembly
The formation of stable supramolecular architectures of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is governed by a concert of non-covalent interactions. These weak forces, when acting in concert, lead to the formation of well-defined, extended structures.
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds play a pivotal role in the assembly of this compound.
Intramolecular Hydrogen Bonding: A significant intramolecular N—H⋯O hydrogen bond is observed, which contributes to the planarity and stability of the molecule.
Intermolecular Hydrogen Bonding: Strong intermolecular C—H⋯O hydrogen bonds are crucial in holding the molecules together, forming parallel chains that propagate through the crystal lattice. Hirshfeld surface analysis indicates that O⋯H/H⋯O contacts account for a substantial portion (28.5%) of the intermolecular interactions, underscoring their importance in the molecular packing nih.gov.
The interplay of these non-covalent interactions is summarized in the table below:
| Interaction Type | Description | Significance in Assembly |
| Intramolecular N—H⋯O Hydrogen Bond | Between the hydrazone hydrogen and the oxygen atom. | Stabilizes the planar conformation of the molecule. |
| Intermolecular C—H⋯O Hydrogen Bond | Between hydrogen atoms on the aromatic rings and oxygen atoms of adjacent molecules. | Links molecules into extended chains, forming the primary structural motif. |
| π-π Stacking | Between the aromatic naphthalene and benzene (B151609) rings of neighboring molecules. | Contributes to the cohesion and stability of the crystal lattice. |
| Van der Waals Forces | General attractive forces between molecules. | Facilitate dense packing and overall stability of the assembly. |
Rational Design and Engineering of Supramolecular Structures
The rational design of supramolecular structures based on 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- hinges on the strategic modification of its molecular framework to control the directionality and strength of the non-covalent interactions. By introducing or modifying functional groups, it is possible to program the self-assembly process to yield desired architectures with specific properties.
For instance, the introduction of additional hydrogen bonding sites could lead to the formation of more complex, three-dimensional networks. Altering the electronic properties of the aromatic rings through the addition of electron-donating or electron-withdrawing substituents can modulate the strength of π-π stacking interactions, thereby influencing the packing arrangement and, consequently, the optical and electronic properties of the resulting material. The synthesis of derivatives with tailored functionalities is a key strategy in the engineering of these advanced materials.
Reversible Regulation of Optical Properties via Assembly-Disassembly Processes
A hallmark of azo chromophores is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This photo-switching capability can be harnessed to control the assembly and disassembly of supramolecular structures, leading to a reversible regulation of their optical properties.
In the context of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, the trans isomer is generally more planar and thermodynamically stable, favoring the formation of ordered aggregates. Upon irradiation with UV light, the molecule can switch to the non-planar cis isomer. This geometric change disrupts the intermolecular interactions, such as π-π stacking, that hold the supramolecular assembly together, leading to its disassembly or a transition to a less ordered state. This process is often accompanied by a change in the material's color and other optical properties. The reverse transition from cis to trans can be triggered by visible light or heat, allowing for the reformation of the initial assembly. This reversible control over the supramolecular structure forms the basis for developing "smart" materials that can respond to external light stimuli.
Conceptual Applications in Advanced Materials Science
The unique properties of supramolecular assemblies of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- and related naphthalenol azo chromophores open up possibilities for their application in various areas of advanced materials science.
Light-Harvesting Systems: The ordered arrangement of chromophores in a self-assembled structure can facilitate efficient energy transfer. In a light-harvesting system, energy absorbed by one chromophore can be transferred to a neighboring one through processes like Förster Resonance Energy Transfer (FRET). The close proximity and defined orientation of the naphthalenol azo units within a supramolecular assembly could potentially create an efficient cascade for capturing and funneling light energy, mimicking natural photosynthetic systems. The naphthalene moiety can act as a donor and the azobenzene unit as an acceptor in such systems nih.gov.
Organic Electronic Components: The ability to form ordered stacks with significant π-π overlap suggests that these materials could exhibit charge transport properties. The one-dimensional chains formed through hydrogen bonding and π-π stacking could serve as pathways for charge carriers. By carefully controlling the molecular packing and orientation through rational design, it may be possible to develop organic semiconductors for applications in field-effect transistors, sensors, and other electronic devices. The presence of the nitro group, an electron-withdrawing substituent, can also influence the electronic properties of the material, potentially making it suitable for specific roles in organic electronic components.
Advanced Analytical Methodologies for Research Characterization of Azo Compounds
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, IP-HPLC, LC-MS/MS) for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of azo dyes, offering high resolution and sensitivity. oup.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating azo dyes and their impurities. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. researchgate.net For instance, the separation of various azo dyes has been successfully achieved using C18 columns with mobile phases typically consisting of an acetonitrile and buffer mixture. najah.eduspectralabsci.comnih.gov
The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for both separation and unequivocal identification of azo dyes and their isomers. lcms.cznih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of compounds in complex matrices. shimadzu.comlcms.cz LC-MS/MS analysis can identify aromatic amines, which are potential degradation products of azo dyes, by minimizing matrix interference and providing reliable structural information. lcms.cz The electrospray ionization (ESI) source is commonly used, and analysis can be performed in both positive and negative ion modes to characterize a wide range of dyes. researchgate.net
Table 1: Example of HPLC Conditions for Azo Dye Analysis This table is a representative example based on typical methodologies for azo dye analysis and does not represent a specific analysis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate) najah.edu |
| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) oup.comlcms.cz |
| Flow Rate | 0.5 - 1.5 mL/min nih.gov |
| Injection Volume | 10 - 25 µL spectralabsci.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for identifying volatile and semi-volatile degradation products of azo dyes. researchgate.netpjsir.org The degradation of complex azo dye structures, often through processes like advanced oxidation or biodegradation, can result in the formation of smaller, more volatile aromatic amines. nih.govresearchgate.net These primary aromatic amines (PAAs) can be analyzed using GC-MS, which provides both chromatographic separation and mass spectral data for definitive identification. nih.gov
The methodology typically involves extracting the degradation products from a sample, followed by injection into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column, and then fragmented and detected by the mass spectrometer. researchgate.net Research on the degradation of various azo dyes has shown the formation of compounds such as aromatic amines, phenols, and other benzene (B151609) derivatives, which were identified using GC-MS analysis. nih.govresearchgate.net
Table 2: Common Volatile Degradation Products of Azo Dyes Identified by GC-MS This table lists potential degradation products of azo dyes in general, based on published research.
| Compound Class | Examples |
|---|---|
| Aromatic Amines | Aniline (B41778), Nitroanilines, Toluidines researchgate.netnih.gov |
| Phenolic Compounds | Phenol (B47542), Naphthols, Catechol researchgate.net |
| Benzene Derivatives | Benzene, Toluene, Xylene researchgate.net |
| Other Compounds | Benzoic Acid, Phthalates researchgate.netresearchgate.net |
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent technique for analyzing complex mixtures of azo dyes and their isomers. wikipedia.org The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary. usp.org This method requires minimal sample volume and provides rapid analysis times compared to traditional chromatography. wikipedia.org
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are employed for the separation of ionic azo dyes. libretexts.org In CZE, separation occurs because different components in the sample migrate as distinct bands with different velocities, which depend on the electrophoretic mobility of the solute and the electroosmotic flow. usp.org The high efficiency of CE allows for the separation of molecules with very small differences in their charge-to-mass ratio. usp.org Coupling CE with mass spectrometry (CE-MS) further enhances its capability by providing structural information on the separated components, which is particularly useful for identifying unknown degradation products. nih.gov
Electrochemical Analytical Techniques (e.g., Voltammetry, Polarography) for Redox Behavior
Electrochemical techniques such as voltammetry are powerful tools for investigating the redox behavior of azo compounds. researchgate.net The characteristic azo bond (-N=N-) is electrochemically active and can be readily reduced. isca.me Cyclic Voltammetry (CV) is a commonly used technique to study the reduction and oxidation processes of azo dyes at an electrode surface. biointerfaceresearch.comresearchgate.net
Studies on various azo dyes using CV have shown that the reduction of the azo group is often an irreversible process involving the transfer of electrons. isca.me The electrochemical reduction can lead to the cleavage of the azo bond, forming corresponding amine products. utexas.edu The peak potential and current in a voltammogram provide valuable information about the thermodynamics and kinetics of the electrode reactions. The pH of the supporting electrolyte can significantly influence the reduction potential, indicating the involvement of protons in the reaction mechanism. researchgate.net These studies are crucial for understanding the degradation pathways of azo dyes and for developing electrochemical sensors for their detection. biointerfaceresearch.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides critical information about the thermal stability and decomposition profile of compounds like 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-. core.ac.uk The TGA curve shows the temperatures at which the material loses mass, corresponding to processes like dehydration or decomposition.
For azo dyes, TGA can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative TGA or DTG curve), and the mass of residual char at the end of the analysis. researchgate.net This information is essential for assessing the material's stability under thermal stress. Studies on various azo dye complexes have utilized TGA to confirm their composition and understand their thermal degradation patterns. acs.orgresearchgate.netresearchgate.net The analysis is typically performed under an inert atmosphere (like nitrogen or argon) to prevent oxidative degradation. core.ac.uk
Table 3: Representative TGA Data for an Azo Dye This table presents a hypothetical example of TGA results for a generic azo dye to illustrate the type of data obtained.
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | ~250 °C |
| Peak Decomposition Temperature (Tpeak) | ~300 °C |
| Mass Loss at 600 °C | ~70% |
| Residual Mass at 800 °C | ~25% |
Z-scan Technique for Third-Order Nonlinear Optical Property Assessment
The Z-scan technique is a widely used experimental method to determine the third-order nonlinear optical (NLO) properties of materials, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). wikipedia.orgucf.edu Azo dyes are of significant interest in the field of nonlinear optics due to their large third-order optical nonlinearities, which make them candidates for applications in optical switching and optical limiting. urmia.ac.irtandfonline.com
In a typical Z-scan experiment, a single focused laser beam passes through the sample, which is moved along the beam's propagation axis (the z-axis). The light transmittance is then measured as a function of the sample's position. researchgate.net By using a "closed-aperture" configuration, the nonlinear refractive index (n₂) can be determined from the transmittance curve, which shows a characteristic peak-valley or valley-peak shape depending on the sign of n₂. ucf.edu The nonlinear absorption coefficient (β) is measured using an "open-aperture" setup where the entire beam is collected by the detector. wikipedia.org The magnitude and sign of these NLO parameters are crucial for designing and fabricating photonic devices. urmia.ac.ir
Table 4: Illustrative Third-Order Nonlinear Optical Properties of Azo Dyes This table provides a range of typical values for NLO properties of azo dyes as reported in the literature.
| Property | Symbol | Typical Value Range |
|---|---|---|
| Nonlinear Refractive Index | n₂ | 10⁻⁷ to 10⁻⁹ cm²/W urmia.ac.irresearchgate.net |
| Nonlinear Absorption Coefficient | β | 10⁻³ to 10⁻⁵ cm/W researchgate.net |
| Third-Order Susceptibility | χ⁽³⁾ | 10⁻⁹ to 10⁻¹¹ esu urmia.ac.ir |
Future Research Directions and Emerging Trends for 2 Naphthalenol, 1 3 Nitrophenyl Azo
In-depth Elucidation of Complex Degradation Pathways and Identification of Novel Byproducts
Understanding the environmental persistence and degradation of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- is critical. While the degradation of azo dyes, in general, has been studied, future work will focus on the specific pathways for this compound. Advanced Oxidation Processes (AOPs) are a promising area of investigation for the complete mineralization of such recalcitrant organic pollutants. mdpi.commdpi.com Techniques like the Fenton process, sono-Fenton, and photocatalysis are being explored to break down the complex aromatic structure of azo dyes. researchgate.netresearchgate.net
The primary degradation mechanism for azo dyes often involves the reductive cleavage of the azo bond (–N=N–). nih.gov In the case of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-, this initial step is expected to yield 3-nitroaniline (B104315) and 1-amino-2-naphthol. nih.gov Subsequent degradation of these aromatic amines and the naphthol moiety can proceed through complex hydroxylation and ring-opening reactions, leading to a variety of smaller organic molecules. nih.govrsc.org
Future research will utilize high-resolution analytical techniques like liquid chromatography-high resolution mass spectrometry (LC/HRMS) to identify previously uncharacterized, transient intermediate byproducts. mdpi.com This is crucial, as some degradation products can be more toxic than the parent compound. mdpi.comrsc.org A comprehensive understanding of these pathways is essential for developing effective wastewater treatment strategies and assessing the ecotoxicity of the dye's lifecycle. mdpi.comrsc.org
Table 1: Potential Degradation Products of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]-
| Initial Cleavage Products | Subsequent Degradation Intermediates | Final Mineralization Products |
|---|---|---|
| 3-nitroaniline | Hydroquinone | Carbon Dioxide (CO₂) |
| 1-amino-2-naphthol | 1,4-benzoquinone | Water (H₂O) |
| Phenol (B47542) | Inorganic Ions | |
| Benzoic Acid | ||
| Naphthalene (B1677914) |
Development of Next-Generation Green Synthetic Methodologies with Enhanced Atom Economy
The conventional synthesis of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- involves the diazotization of 3-nitroaniline followed by a coupling reaction with 2-naphthol (B1666908) in an aqueous medium. nih.govchemicalbook.com While effective, this method often involves harsh acidic conditions and can generate significant wastewater.
Emerging trends in chemical synthesis focus on green chemistry principles to minimize environmental impact. googleapis.com Research is directed towards methodologies that offer high yields, use non-toxic and reusable catalysts, and operate under solvent-free conditions. researchgate.netoiccpress.com One such approach is "Grindstone Chemistry," where reactions are performed by grinding solid reactants together, often with a catalytic amount of a solid acid, eliminating the need for volatile organic solvents. ijcmas.com
The use of heterogeneous solid acid catalysts, such as kaolin-SO3H nanoparticles or nano-γ-Al2O3/Ti(IV), represents a significant advancement. researchgate.netkashanu.ac.ir These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and simplifying product purification. researchgate.netoiccpress.com Such methods not only improve the atom economy but also offer shorter reaction times and milder operating conditions compared to traditional routes. researchgate.netkashanu.ac.ir
Table 2: Comparison of Synthetic Methodologies
| Feature | Conventional Synthesis | Green Synthesis (e.g., using solid acid catalyst) |
|---|---|---|
| Solvent | Typically aqueous acid/base solutions | Solvent-free or minimal green solvents |
| Catalyst | Mineral acids (e.g., HCl) | Reusable solid acids (e.g., Kaolin-SO3H) researchgate.net |
| Reaction Time | Can be several hours | Often shorter, within minutes to an hour researchgate.net |
| Work-up | Neutralization, extraction | Simple filtration to remove catalyst oiccpress.com |
| Atom Economy | Moderate | High |
| Environmental Impact | Higher (wastewater generation) | Lower (reduced waste, reusable catalyst) |
Advanced Understanding of Structure-Property Relationships through Multi-Scale Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of azo dyes. acs.orgresearchgate.net A key area of investigation for 1-arylazo-2-naphthol derivatives is the phenomenon of azo-hydrazone tautomerism, where the molecule can exist in two interconverting isomeric forms. nih.govnih.gov
Computational studies have shown that for many similar compounds, the hydrazone form is energetically more stable than the azo form, particularly in the solid state. nih.govnih.gov This equilibrium is influenced by the electronic nature of substituents on the phenyl ring. researchgate.net The nearly coplanar arrangement of the naphthol and benzene (B151609) rings in the hydrazone tautomer allows for significant electron delocalization, which is stabilized by a strong intramolecular hydrogen bond between the hydrazo nitrogen and the keto-oxygen. nih.gov
Future multi-scale modeling will aim to bridge the gap between the properties of a single molecule and the bulk material. By simulating molecular packing and intermolecular interactions, such as π–π stacking, researchers can predict crystal structures and relate them to macroscopic properties like color, solubility, and thermal stability. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations will continue to be used to simulate UV-Vis absorption spectra, providing insights into the photophysical behavior of both tautomeric forms and guiding the design of dyes with specific colors. researchgate.net
Rational Design and Synthesis of Functional Supramolecular Systems Incorporating Naphthalenol Azo Chromophores
The 2-naphthalenol azo chromophore is an excellent candidate for incorporation into larger, highly organized supramolecular structures. researchgate.net These systems are assembled and held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking. nih.govresearchgate.net
Azo dyes derived from 1-phenylazo-2-naphthol can act as ligands, chelating with metal ions like Ni(II) and Cu(II) to form stable complexes. researchgate.net The resulting metallo-supramolecular assemblies exhibit unique geometric and electronic features, with potential applications in areas like molecular memory storage and nonlinear optics. researchgate.net
Exploration of Tunable Photophysical and Electronic Properties for Novel Material Applications
The rich electronic structure of 2-Naphthalenol, 1-[(3-nitrophenyl)azo]- gives rise to interesting photophysical properties that can be harnessed for new materials. The color of the dye is determined by electronic transitions, primarily π→π* and n→π*, within the delocalized chromophore. researchgate.net
The presence of the electron-withdrawing nitro (–NO₂) group on the phenyl ring significantly influences these electronic transitions. researchgate.net Future research will systematically explore how the position and nature of substituents on both the naphthol and phenyl rings can be used to tune the absorption and emission characteristics of the molecule. This allows for the creation of a palette of colors from a single core structure.
The tunable properties of these azo dyes make them attractive for a range of applications. Beyond their traditional use as pigments and dyes for fabrics, they are being investigated for use in nonlinear optical (NLO) materials, organic thin films for electronic devices, and chemical sensors. researchgate.netresearchgate.net The change in the absorption spectrum due to the azo-hydrazone tautomeric shift, which can be influenced by solvent polarity or pH, is a particularly interesting feature for the development of colorimetric sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
